7-Bromoquinolin-8-ol is a brominated derivative of hydroxyquinoline, a compound that has been extensively studied due to its diverse biological activities and applications in various fields. The structure of 7-Bromoquinolin-8-ol has been confirmed through structural analysis, revealing intermolecular and weak intramolecular hydrogen bonds that influence its solid-state packing7. This compound and its derivatives have been explored for their potential in medicinal chemistry, particularly as antiplasmodial agents, kinase inhibitors, and antimicrobial substances.
The antiplasmodial activity of 7-substituted 4-aminoquinolines, including those with a bromo group at the 7-position, has been linked to their ability to inhibit the growth of both chloroquine-susceptible and -resistant Plasmodium falciparum strains1. The structure-activity relationships (SARs) suggest that the presence of a bromo substituent at the 7-position retains potent antiplasmodial activity, comparable to the chloroquine analogs. In the context of kinase inhibition, 7-substituted isoquinoline derivatives have been synthesized and evaluated for their inhibitory effects on myosin light chain kinase (MLCK) and the epidermal growth factor receptor kinase (EGFR)4. The nature of the substituents at the 7-position significantly influences the inhibitory potency of these molecules.
In medicinal chemistry, 7-Bromoquinolin-8-ol derivatives have been synthesized and assessed for their antimicrobial properties. Some of these derivatives have shown potent antibacterial and antifungal activities, with particular compounds demonstrating superior efficacy compared to standard drugs8. Additionally, the steep structure-activity relationship observed for analogs of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent EGFR inhibitor, highlights the potential of brominated quinolines in the development of new therapeutics targeting tyrosine kinases6.
The compound has also found applications in photopharmacology, where 8-Bromo-7-hydroxyquinoline (BHQ) serves as an efficient photoremovable protecting group for "caged" biomolecules. BHQ is stable in the dark, water-soluble, and exhibits low fluorescence, making it suitable for use with fluorescent indicators in biological studies. It can be photolyzed using both one-photon excitation (1PE) and two-photon excitation (2PE), allowing for the controlled release of bioactive molecules in cell and tissue culture2. The photolysis mechanism, suggested to be a solvent-assisted photoheterolysis (S(N)1) reaction, occurs on a sub-microsecond timescale, which is advantageous for temporal precision in physiological studies2.
In synthetic chemistry, the regiochemistry of nucleophilic substitution reactions involving 7-bromoquinoline derivatives has been explored. The transformation of these compounds with various amines has been studied, providing insights into the synthetic routes and mechanisms of regioselective amination5. This knowledge is crucial for the design and synthesis of novel quinoline-based compounds with potential biological applications.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6